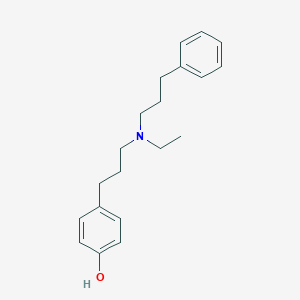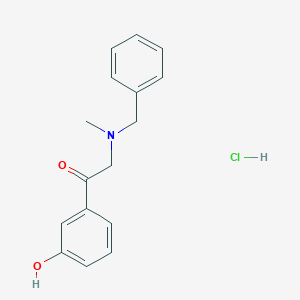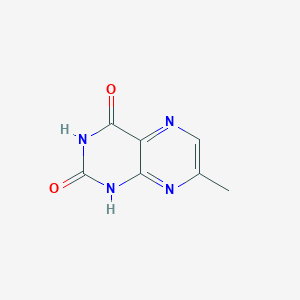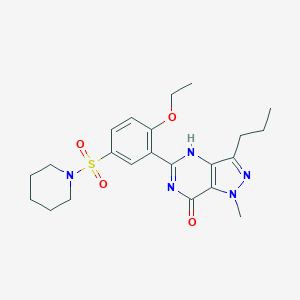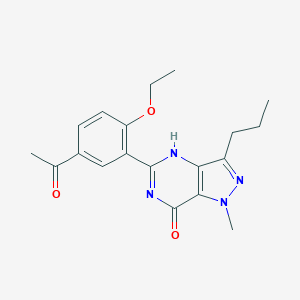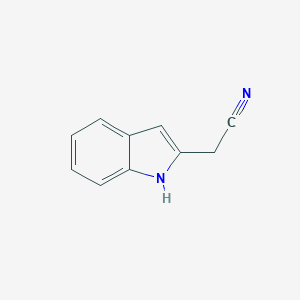
2-(1H-吲哚-2-基)乙腈
描述
2-(1H-indol-2-yl)acetonitrile is an organic compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.
科学研究应用
2-(1H-indol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2-(1H-indol-2-yl)acetonitrile is a fluorophore that has been studied for its optical, thermal, and electroluminescence properties . It is primarily used in the field of organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs) . The compound’s primary targets are the electron donor (D) and acceptor (A) sites in OLEDs .
Mode of Action
The compound operates by interacting with its targets through a donor–π–acceptor mechanism . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units . This interaction results in a charge transfer character, which is higher in polar solvents .
Biochemical Pathways
The compound’s action affects the electroluminescence process in OLEDs. The absorption of the compound in various solvents corresponds to S0 → S1 transitions, and the most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .
Result of Action
The result of the compound’s action is the emission of light in OLEDs. The compound shows electroluminescence at 564 nm, with a maximum current efficiency of 0.687 cd A−1 and a maximum external quantum efficiency (EQE) of 0.24% .
Action Environment
The action of 2-(1H-indol-2-yl)acetonitrile is influenced by environmental factors such as the polarity of the solvent. The compound’s charge transfer character is higher in polar solvents . Additionally, the compound’s thermal stability suggests it can maintain its efficacy and stability under varying temperature conditions .
生化分析
Biochemical Properties
It is known that the compound exhibits high fluorescence quantum yield and good thermal stability . The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) of 2-(1H-indol-2-yl)acetonitrile have been explored to recognize the nature of electronic and optical properties .
Molecular Mechanism
It is known that the compound has a large electric dipole in the excited states, which enhances intramolecular charge transfer .
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits high fluorescence quantum yield and good thermal stability .
Metabolic Pathways
Indole derivatives are generally involved in various metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions
2-(1H-indol-2-yl)acetonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 3-(2-nitroethyl)-1H-indoles with suitable reagents to yield 2-(1H-indol-2-yl)acetonitrile . This transformation typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of 2-(1H-indol-2-yl)acetonitrile often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1H-indol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce primary amines.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with similar structural features but different biological activities.
Indole-3-acetic acid: A naturally occurring plant hormone with distinct functions in plant growth and development.
Indole-2-carboxylic acid: An indole derivative with applications in medicinal chemistry and organic synthesis.
Uniqueness
2-(1H-indol-2-yl)acetonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(1H-indol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORMSTAFXZRNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189483 | |
| Record name | 1H-Indoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35913-20-3 | |
| Record name | 1H-Indoleacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035913203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indoleacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2-(1H-indol-2-yl)acetonitrile discussed in the research?
A: The research highlights a novel method for synthesizing 2-(1H-indol-2-yl)acetonitrile. Previous attempts to create this compound using a [4+1]-spirocyclization reaction of nitroalkenes to indoles were hampered by the production of unwanted 3-(2-nitroethyl)-1H-indole byproducts []. This new research offers a solution by effectively converting these byproducts into the desired 2-(1H-indol-2-yl)acetonitrile. This breakthrough offers a more efficient and controlled synthesis route for this valuable compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


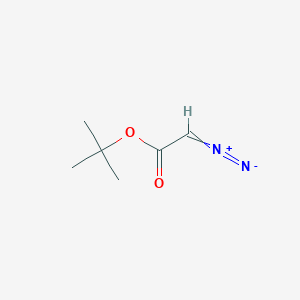
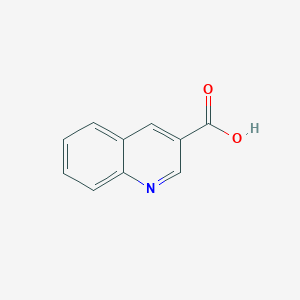
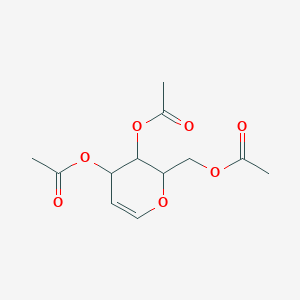
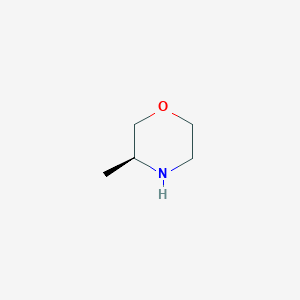
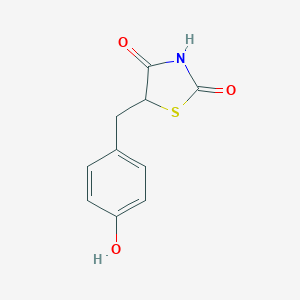
![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)
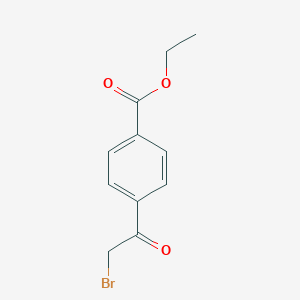

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
